molecular formula C15H17N5O B14451034 8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 77378-86-0

8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No.: B14451034
CAS No.: 77378-86-0
M. Wt: 283.33 g/mol
InChI Key: IJCSVLJXGQZUEU-UHFFFAOYSA-N
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Description

8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with additional ethoxyethyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with phenyl isocyanate to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or phenyl groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: H2O2 or KMnO4 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or adenosine receptors, thereby affecting cell cycle progression or neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyethyl and phenyl groups enhance its solubility and binding affinity, making it a valuable compound for various research applications.

Properties

CAS No.

77378-86-0

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

InChI

InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)18-15(16)20-10-17-19-14(12)20/h3-7,10H,2,8-9H2,1H3,(H2,16,18)

InChI Key

IJCSVLJXGQZUEU-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=C(N=C(N2C1=NN=C2)N)C3=CC=CC=C3

Origin of Product

United States

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